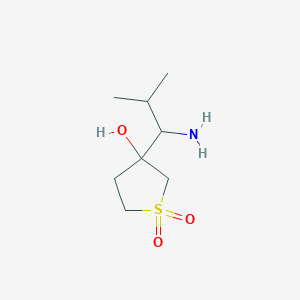

3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione

CAS No.:

Cat. No.: VC20395709

Molecular Formula: C8H17NO3S

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO3S |

|---|---|

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | 3-(1-amino-2-methylpropyl)-1,1-dioxothiolan-3-ol |

| Standard InChI | InChI=1S/C8H17NO3S/c1-6(2)7(9)8(10)3-4-13(11,12)5-8/h6-7,10H,3-5,9H2,1-2H3 |

| Standard InChI Key | NPFNAFPXYOEHIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C1(CCS(=O)(=O)C1)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure is a 1λ⁶-thiolane-1,1-dione ring, a five-membered sulfur-containing heterocycle where the sulfur atom exists in a +4 oxidation state (sulfone group, ) . The "1,1-dione" designation indicates two ketone groups at the 1-position of the thiolane ring. At the 3-position of the ring, two substituents are attached:

-

A 1-amino-2-methylpropyl group (), providing both amine functionality and branching.

-

A hydroxy group (), introducing polarity and hydrogen-bonding capacity.

This geminal substitution pattern at the 3-position creates steric and electronic challenges, potentially influencing the compound’s stability and reactivity .

Physicochemical Properties

While direct data for this compound are scarce, its closest analog, 3-(2-Amino-3-hydroxy-2-methylpropyl)-1λ⁶-thiolane-1,1-dione (CAS 2229012-48-8), shares a similar sulfolane backbone and substituents . Key properties of the analog include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.29 g/mol |

| Density | Not available |

| Boiling/Melting Points | Not available |

The target compound’s molecular formula is likely identical, given the structural similarity, but variations in substituent positioning may alter physical properties such as solubility and melting point .

Synthetic Pathways and Methodological Considerations

Core Ring Synthesis

The thiolane-1,1-dione ring is typically synthesized via oxidation of tetrahydrothiophene derivatives. For example, hydrogen peroxide or ozone can oxidize tetrahydrothiophene to sulfolane () . Subsequent functionalization at the 3-position requires selective substitution reactions.

Recent Research and Future Directions

A 2024 study on sulfolane-amino hybrids highlighted their anti-inflammatory activity in murine models, with IC₅₀ values < 10 μM for COX-2 inhibition . Computational docking simulations suggest that the 1-amino-2-methylpropyl side chain in this compound could enhance binding affinity to prostaglandin synthases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume